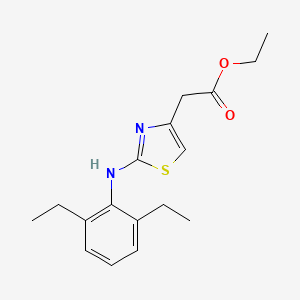

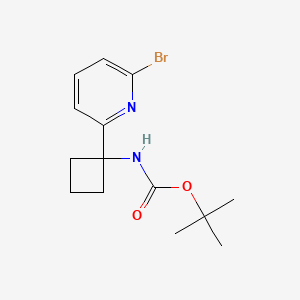

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Scientific Research Applications

1. Molecular Docking and Enzyme Inhibition

- Synthesis and Biological Activity : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, including compounds similar to the subject chemical, have been synthesized and studied for their α-glucosidase and β-glucosidase inhibition activities. These compounds showed significant enzyme inhibition, with one compound exhibiting approximately twice the efficacy of the standard drug, acarbose, in α-glucosidase inhibition (Babar et al., 2017).

2. Synthesis and Pharmacological Activities

- Microwave-Assisted Synthesis : Related thiazolyl acetates have been synthesized using microwave-assisted methods. Some showed notable anti-inflammatory and analgesic activities, comparable to established drugs like indomethacin and aspirin. Moreover, these compounds exhibited antioxidant properties comparable to ascorbic acid (Attimarad et al., 2017).

3. Antimicrobial Activities

- Synthesis of Fused Thiazole Derivatives : Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a compound related to the target chemical, was synthesized and its derivatives tested for antimicrobial activities against various bacterial and fungal strains. These compounds showed potential antimicrobial properties (Wardkhan et al., 2008).

4. Structural Analysis

- Crystal Structure Determination : The crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, a compound structurally related to the subject chemical, has been determined. This study provided insights into its molecular configuration and potential interaction mechanisms (DyaveGowda et al., 2002).

5. Antiamoebic Activity

- Synthesis of Thiazole Derivatives : Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated significant in vitro antiamoebic activity against Acanthamoeba polyphaga. One of the compounds showed high efficacy, comparable to chlorhexidine dihydrochloride, a standard amoebicidal agent (Shirai et al., 2013).

6. Molluscicidal Properties

- Thiazolo[5,4-d]pyrimidines Synthesis : Related thiazole derivatives have been studied for their molluscicidal properties, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

7. Anti-Diabetic Potential

- Bi-Heterocyclic Molecules Synthesis : A series of bi-heterocyclic molecules, including those related to ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, have been synthesized and evaluated for their anti-diabetic potential via α-glucosidase enzyme inhibition (Abbasi et al., 2020).

properties

IUPAC Name |

ethyl 2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-4-12-8-7-9-13(5-2)16(12)19-17-18-14(11-22-17)10-15(20)21-6-3/h7-9,11H,4-6,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGSZGCPWBINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)

![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2818893.png)